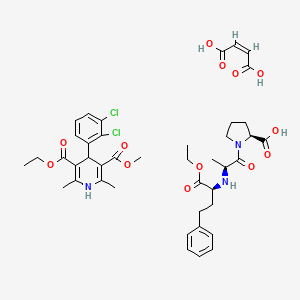

Enalapril maleate and felodipine

Description

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway Research

The inhibition of ACE by enalaprilat (B1671235) has been a subject of extensive research, revealing the molecular interactions and the profound impact on the RAAS.

Enalapril (B1671234) itself is a weak inhibitor of ACE, but after oral administration, it is hydrolyzed in the liver to enalaprilat. fda.govdrugbank.com Enalaprilat's structure allows it to bind competitively to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. wikipedia.org The L-proline moiety within the enalapril molecule is crucial for its oral bioavailability. wikipedia.org

By inhibiting ACE, enalaprilat significantly reduces the levels of angiotensin II, a potent vasoconstrictor. patsnap.comdroracle.ai This leads to several downstream effects within the RAAS:

Decreased Vasoconstriction: Lower levels of angiotensin II result in the dilation of peripheral blood vessels, reducing vascular resistance and consequently lowering blood pressure. drugbank.com

Reduced Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. patsnap.com By decreasing angiotensin II, enalaprilat leads to reduced aldosterone secretion, resulting in decreased blood volume. drugbank.compatsnap.com

Increased Plasma Renin Activity: The reduction in angiotensin II removes the negative feedback loop on renin release, leading to increased plasma renin activity. drugbank.comnih.gov

Research has shown that the extent of blood pressure reduction with enalaprilat is correlated with pretreatment concentrations of plasma renin activity and angiotensin II. nih.gov However, in some cases of long-term therapy, the suppression of plasma angiotensin II and aldosterone may not be sustained. ahajournals.org

ACE, also known as kininase II, is responsible for the degradation of bradykinin (B550075), a potent vasodilator. smpdb.ca By inhibiting ACE, enalaprilat increases the levels of bradykinin, which contributes to its antihypertensive effect by promoting vasodilation. patsnap.com Studies have shown that enalaprilat can inhibit the degradation of bradykinin and its active metabolite, des-Arg9-bradykinin. nih.govnih.govphysiology.org This dual action of reducing a vasoconstrictor (angiotensin II) and increasing a vasodilator (bradykinin) is central to the therapeutic effects of enalaprilat. patsnap.comnih.gov

Systemic Physiological Modulation by Enalaprilat

The inhibition of the RAAS and the potentiation of bradykinin by enalaprilat result in significant changes in systemic physiology, particularly in the regulation of blood pressure and renal function.

A key effect of enalaprilat is the reduction of total peripheral vascular resistance. nih.govnih.govdrugbank.com This is achieved through the vasodilation of both arteries and veins. nih.govmedscape.com Studies have demonstrated that enalaprilat induces vasodilation in various vascular beds, including the kidneys, testes, fat, and gastrointestinal tract. nih.gov This reduction in peripheral resistance is a primary contributor to the lowering of blood pressure. nih.govnih.gov

Enalaprilat has favorable effects on renal hemodynamics. It typically increases renal blood flow and decreases renal vascular resistance. nih.govpfizer.com In many cases, the glomerular filtration rate (GFR) remains unchanged, especially in individuals with normal renal function. nih.govpfizer.com However, in patients with pre-existing renal impairment, particularly those with a GFR below 30 mL/min, the disposition of enalaprilat can be altered, leading to increased peak and trough levels. fda.govpfizer.com In some instances of renovascular hypertension, enalapril has been associated with increases in blood urea (B33335) nitrogen and serum creatinine. pfizer.com Studies in animal models suggest that enalapril may attenuate the progression of renal disease by lowering intraglomerular pressures. nih.gov The renal vasodilatory effects of enalaprilat are at least partially mediated by kinins. ahajournals.org

Chemical Compounds Mentioned

| Compound Name |

| Aldosterone |

| Angiotensin I |

| Angiotensin II |

| Bradykinin |

| des-Arg9-bradykinin |

| Enalapril |

| Enalaprilat |

| Enalapril maleate (B1232345) |

| Felodipine (B1672334) |

| Renin |

Interactive Data Table: Effects of Enalaprilat on RAAS and Hemodynamics

| Parameter | Effect of Enalaprilat | References |

| Angiotensin II Levels | Decreased | patsnap.comdroracle.ai |

| Plasma Renin Activity | Increased | drugbank.comnih.gov |

| Aldosterone Secretion | Decreased | drugbank.compatsnap.com |

| Bradykinin Levels | Increased | patsnap.comsmpdb.ca |

| Peripheral Arterial Resistance | Decreased | nih.govnih.govdrugbank.com |

| Renal Blood Flow | Increased | nih.govpfizer.com |

| Glomerular Filtration Rate | Generally Unchanged | nih.govpfizer.com |

Properties

Molecular Formula |

C42H51Cl2N3O13 |

|---|---|

Molecular Weight |

876.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H28N2O5.C18H19Cl2NO4.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);6-8,15,21H,5H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1 |

InChI Key |

DPNLWHDRPGNSKB-IKNOHHBKSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Enalapril Maleate

Systemic Physiological Modulation by Enalaprilat (B1671235)

Cardiac Output Modulation

Enalapril (B1671234) maleate (B1232345), a prodrug, is hydrolyzed in the liver to its active metabolite, enalaprilat. patsnap.com Enalaprilat is a competitive inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). patsnap.com The primary therapeutic effects of enalapril in managing conditions such as hypertension and heart failure stem from this inhibition and the subsequent suppression of the RAAS. fda.gov By inhibiting ACE, enalaprilat decreases the production of angiotensin II, a potent vasoconstrictor, and also reduces the secretion of aldosterone (B195564). patsnap.comfda.gov This dual action leads to vasodilation and a decrease in sodium and water retention, which in turn modulates cardiac output. patsnap.com

The modulation of cardiac output by enalapril is primarily achieved through its effects on cardiac preload and afterload. drugbank.comnih.gov Afterload, the resistance the heart must overcome to eject blood, is reduced due to the vasodilation of peripheral blood vessels. nih.govdvm360.com This decrease in systemic vascular resistance makes it easier for the left ventricle to pump blood, leading to an increase in stroke volume and, consequently, cardiac output. drugbank.comnih.gov In patients with essential hypertension, the reduction in blood pressure is accompanied by a decrease in peripheral arterial resistance and an increase in cardiac output, with little to no change in heart rate. fda.gov

Preload, the degree of stretch on the heart muscle before it contracts, is also influenced by enalapril. The reduction in aldosterone secretion promotes the excretion of sodium and water, leading to a decrease in blood volume. patsnap.com This, along with venodilation, reduces the volume of blood returning to the heart, thereby decreasing preload. In patients with heart failure, where the heart is often overloaded with fluid, this reduction in preload helps to improve cardiac performance. drugbank.comnih.gov

Clinical studies have consistently demonstrated the positive effects of enalapril on cardiac output, particularly in patients with heart failure. In this population, enalapril has been shown to increase cardiac output and stroke volume while decreasing pulmonary capillary wedge pressure, a measure of preload in the left ventricle. fda.govdrugbank.com In patients with severe congestive heart failure, treatment with enalapril has resulted in improved cardiac performance by reducing both preload and afterload. drugbank.comnih.gov For instance, in one study, the administration of enalapril to patients with acute left ventricular failure resulted in a beneficial decrease in systemic arterial resistance and pulmonary capillary pressure within an hour. nih.gov

The table below summarizes the hemodynamic effects of enalapril maleate leading to the modulation of cardiac output, as observed in various clinical settings.

| Hemodynamic Parameter | Effect of Enalapril Maleate | Clinical Significance | Supporting Evidence |

| Systemic Vascular Resistance (Afterload) | Decreased | Reduces the workload on the heart, making it easier to pump blood. | fda.govnih.govgeneesmiddeleninformatiebank.nl |

| Pulmonary Capillary Wedge Pressure (Preload) | Decreased | Reduces fluid overload on the heart, particularly in heart failure. | fda.govdrugbank.com |

| Cardiac Output | Increased | Improves the overall efficiency of the heart in pumping blood to the body. | fda.govdrugbank.comnih.govgeneesmiddeleninformatiebank.nl |

| Stroke Volume | Increased | Reflects the increased volume of blood pumped with each heartbeat. | drugbank.comnih.gov |

| Heart Rate | Unchanged or slightly reduced | Indicates that the increase in cardiac output is not achieved by an increase in heart rate. | fda.govnih.gov |

It is noteworthy that while the inhibition of the RAAS is the principal mechanism, enalapril has also been observed to exert its effects in individuals with low-renin hypertension, suggesting that other, not fully understood, mechanisms may also contribute to its pharmacological actions. drugbank.com

Pharmacological Mechanisms of Action of Felodipine

Voltage-Gated L-Type Calcium Channel Blockade Research

The cornerstone of felodipine's mechanism of action lies in its ability to block L-type calcium channels. patsnap.com These channels are crucial for the contraction of both cardiac and vascular smooth muscle. hres.ca

At a molecular level, felodipine (B1672334) binds to the α1 subunit of the L-type voltage-gated calcium channels. ijclinmedcasereports.com This binding stabilizes the inactive state of the channel, thereby inhibiting the influx of extracellular calcium ions into the smooth muscle cells. drugbank.com The process of vascular smooth muscle contraction is initiated by the entry of calcium ions, which then bind to calmodulin. drugbank.com This calcium-calmodulin complex activates myosin light-chain kinase (MLCK), leading to the phosphorylation of the myosin light chain and subsequent muscle contraction. nih.gov By blocking the initial calcium influx, felodipine effectively prevents this cascade of events, resulting in smooth muscle relaxation and vasodilation. drugbank.com

Some research also suggests that felodipine may interact with other calcium-binding proteins and potentially inhibit T-type calcium channels, although the primary therapeutic effect is attributed to its action on L-type channels. drugbank.comfrontiersin.org Studies have shown that felodipine can inhibit the activation of nuclear factor-kappa B (NF-κB) and the induction of inducible nitric oxide synthase (iNOS) in human aortic smooth muscle cells, which may contribute to its vasoprotective effects. ahajournals.org

Table 1: Molecular and Cellular Actions of Felodipine

| Target | Action | Consequence |

|---|---|---|

| Voltage-Gated L-Type Calcium Channels | Binds to the α1 subunit, stabilizing the inactive conformation. drugbank.comijclinmedcasereports.com | Inhibition of calcium ion influx into vascular smooth muscle cells. drugbank.com |

| Calmodulin | Indirectly reduces activation by limiting intracellular calcium. drugbank.com | Decreased activation of myosin light-chain kinase (MLCK). nih.gov |

| Myosin Light-Chain Kinase (MLCK) | Reduced activation due to lower levels of calcium-calmodulin complex. nih.gov | Decreased phosphorylation of myosin light chains. |

| Vascular Smooth Muscle | Reduced contractile activity. drugbank.com | Vasodilation and reduction in peripheral vascular resistance. nih.gov |

| T-Type Calcium Channels | Potential for inhibition, though pharmacological significance is less clear. drugbank.comfrontiersin.org | May contribute to overall effects, but L-type channel blockade is primary. |

A key characteristic of felodipine is its high degree of selectivity for vascular smooth muscle over cardiac muscle. patsnap.comnih.gov In vitro studies have demonstrated that felodipine is significantly more potent in inhibiting the contractile activity of vascular smooth muscle compared to its effects on cardiac muscle. hres.cadrugs.com This selectivity is attributed to several factors, including differences in the L-type calcium channel splice variants expressed in these tissues and the fact that arterial smooth muscle depolarizations are of longer duration, leading to a higher prevalence of the inactive channel state to which felodipine preferentially binds. drugbank.comnih.gov

The pharmacological implication of this vascular selectivity is a potent reduction in peripheral vascular resistance and blood pressure with minimal direct impact on myocardial contractility or the heart's conduction system at therapeutic concentrations. patsnap.comnih.gov This makes it a favorable option for achieving antihypertensive effects without significant negative inotropic effects. patsnap.com In-vitro studies comparing the vascular to cardiac tissue selectivity of various calcium channel blockers have shown felodipine to have a significantly higher selectivity ratio than many other drugs in its class. wikipedia.org For instance, one study reported a vascular/cardiac tissue ratio of 12 for felodipine, compared to 7 for nifedipine (B1678770) and 5 for amlodipine. wikipedia.org

Table 2: Comparative Vascular Selectivity of Dihydropyridine (B1217469) Calcium Channel Blockers

| Calcium Channel Blocker | Vascular/Cardiac Tissue Selectivity Ratio |

|---|---|

| Mibefradil | 41 |

| Felodipine | 12 |

| Nifedipine | 7 |

| Amlodipine | 5 |

| Verapamil | 0.2 |

Source: In vitro study on human vascular and cardiac tissues. wikipedia.org

Peripheral Vascular Resistance Modulation by Felodipine

The primary hemodynamic effect of felodipine is a dose-related decrease in peripheral vascular resistance. hres.cadrugs.com This is a direct consequence of its vasodilatory action on arterioles, with no significant effect on venous vessels. nih.gov The reduction in peripheral resistance leads to a decrease in blood pressure. nih.gov

Research in patients with peripheral arterial occlusive disease has shown that felodipine can increase calf blood flow while lowering systolic blood pressure, suggesting a reduction in collateral vascular resistance. nih.gov This indicates that felodipine's vasodilatory effects extend to collateral vessels, which is particularly relevant in conditions of compromised blood flow.

Interplay with the Renin System (e.g., Renin Secretion Stimulation and ACE Inhibitor Counteraction)

Felodipine, as an L-type calcium channel blocker, has been observed to stimulate the renin-angiotensin system. oncotarget.comnih.gov This is believed to be a reflex response to the vasodilation and subsequent drop in blood pressure it induces. The reduction in blood pressure is sensed by the kidneys, leading to an increase in renin secretion. nih.gov

Interestingly, this stimulatory effect on the renin system can be counteracted by the co-administration of an angiotensin-converting enzyme (ACE) inhibitor. oncotarget.comnih.gov ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. cvpharmacology.com By inhibiting the renin-angiotensin-aldosterone system, ACE inhibitors can mitigate the reflex increase in renin secretion caused by felodipine. oncotarget.comnih.govtg.org.aunih.gov This complementary mechanism of action is the rationale behind the combination therapy of felodipine with an ACE inhibitor like enalapril (B1671234) for the management of hypertension. oncotarget.comnih.gov The ACE inhibitor effectively blunts the counter-regulatory response to the vasodilation induced by felodipine. oncotarget.comnih.gov

Pharmacokinetics and Biotransformation Research of Enalapril Maleate and Felodipine

Absorption and Bioactivation of Enalapril (B1671234) Maleate (B1232345) to Enalaprilat (B1671235)

Enalapril maleate, a prodrug, requires bioactivation to its pharmacologically active form, enalaprilat. fda.govpatsnap.com This conversion is a critical step in its therapeutic action.

Following oral administration, approximately 60% of an enalapril maleate dose is absorbed from the gastrointestinal tract. drugbank.comnih.govfda.gov The presence of food does not significantly impact this absorption. patsnap.comfda.gov Once absorbed, enalapril undergoes hydrolysis, primarily in the liver, to form enalaprilat. patsnap.comontosight.ai This bioactivation process is essential as enalaprilat itself is poorly absorbed when given orally. fda.govfda.gov Peak serum concentrations of enalapril are typically observed within one hour of oral administration, while peak concentrations of the active metabolite, enalaprilat, are reached in approximately three to four hours. fda.govpatsnap.comfda.gov

Hydrolysis Pathways and Esterase Activity

The conversion of enalapril to enalaprilat is facilitated by esterases, specifically carboxylesterases, located predominantly in the liver. ontosight.ainih.gov Research in rats suggests that this esterase activity is concentrated in the perihepatic venous region of the liver. nih.gov In humans, about 60% of an absorbed dose of enalapril is hydrolyzed to enalaprilat. drugbank.com While the liver is the principal site of this conversion, some studies in rats have indicated that a smaller portion of hydrolysis may also occur in the intestine. nih.gov The hydrolysis of the ethyl ester group of enalapril results in the formation of the active diacid, enalaprilat. fda.govfda.gov In aqueous solutions, the primary degradation pathway for enalapril maleate is hydrolysis to enalaprilat. researchgate.net

Felodipine (B1672334) Pharmacokinetics and First-Pass Metabolism

Felodipine is completely absorbed from the gastrointestinal tract after oral administration. drugbank.comijclinmedcasereports.comnih.gov However, it undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability to approximately 15-20%. drugbank.comijclinmedcasereports.comfda.gov This presystemic elimination occurs in both the gut wall and the liver. ijclinmedcasereports.comresearchgate.net

The primary enzyme responsible for the metabolism of felodipine is cytochrome P450 3A4 (CYP3A4). drugbank.comijclinmedcasereports.comresearchgate.net This enzyme oxidizes felodipine to its main, inactive metabolite, dehydrofelodipine (B193096). nih.govresearchgate.netresearchgate.net Further oxidation of dehydrofelodipine is also carried out by CYP3A4. researchgate.net The extensive first-pass metabolism contributes to wide variability in plasma concentrations among individuals. nih.gov Peak plasma concentrations of felodipine are typically reached between 2.5 and 5 hours after administration. fda.gov

Distribution and Tissue Penetration Studies

The distribution of enalapril and felodipine into various tissues, including passage across critical biological barriers, is a key aspect of their pharmacokinetic profiles.

Blood-Brain Barrier Permeability Research of Enalapril Maleate and Felodipine

Research indicates that enalapril crosses the blood-brain barrier poorly, if at all. drugbank.comfda.gov Its active metabolite, enalaprilat, also does not readily enter the brain. fda.govpfizer.com However, some studies in rats have suggested that enalapril may offer protection to the blood-brain barrier under certain conditions, such as during ischemic events, potentially through antioxidant actions. nih.govresearchgate.net

In contrast, animal studies have shown that felodipine can cross the blood-brain barrier. drugbank.comhres.cahres.ca Preclinical research suggests that felodipine may even concentrate in the brain. alzdiscovery.org Recent studies have explored the use of nanodrug delivery systems to enhance the transport of felodipine across the blood-brain barrier for potential therapeutic applications in neurological disorders. nih.govnih.gov

Placental Transfer Studies of this compound

Significant fetal transfer of enalapril and its active metabolite, enalaprilat, occurs. drugbank.com Studies in rats and hamsters have demonstrated that enalapril crosses the placental barrier. drugbank.com Research in sheep has also confirmed the transplacental transfer of enalapril. nih.gov The ability of the feto-placental unit to convert enalapril to enalaprilat has also been investigated. nih.gov

Animal studies have also confirmed that felodipine and/or its metabolites cross the placenta. drugbank.comhres.cahres.ca Studies in rats have shown that radioactivity from labeled felodipine is transferred to the fetus. jst.go.jp The transfer of drugs across the placenta is generally influenced by factors such as molecular weight and lipid solubility, with most drugs under a molecular weight of 1500 crossing via simple diffusion. banglajol.info

Elimination Pathways of Enalaprilat and Felodipine

The elimination of enalaprilat and felodipine from the body occurs through distinct metabolic and excretory routes.

Enalaprilat is primarily eliminated by the kidneys. ontosight.aidrugbank.com More than 90% of an administered dose of enalaprilat is recovered in the urine as the unchanged drug. drugbank.com The renal elimination of enalaprilat involves both glomerular filtration and tubular secretion. nih.govnih.gov This dual pathway results in a clearance of free enalaprilat that exceeds the rate of glomerular filtration. nih.gov The elimination of enalaprilat is biphasic, with an initial half-life of 2 to 6 hours, followed by a prolonged terminal phase with a half-life of about 36 hours, which is thought to represent the drug dissociating from angiotensin-converting enzyme (ACE) binding sites. wikipedia.org The effective half-life for accumulation is approximately 11 hours. fda.govnih.gov

Felodipine is completely metabolized before elimination, and no unchanged drug is found in the urine. nih.gov The metabolites of felodipine are inactive and are excreted in both urine and feces. fda.gov Approximately 70% of a dose is recovered in the urine and 10% in the feces as metabolites. fda.gov The mean elimination half-life of felodipine is approximately 24 to 25 hours. nih.govnih.gov

Pharmacokinetic Data Summary

| Parameter | Enalapril Maleate / Enalaprilat | Felodipine |

| Absorption | Approx. 60% (Enalapril) drugbank.comnih.govfda.gov | Complete drugbank.comijclinmedcasereports.comnih.gov |

| Bioavailability | Approx. 40% (as Enalaprilat) nih.gov | Approx. 15-20% drugbank.comijclinmedcasereports.comfda.gov |

| Time to Peak Plasma Concentration | 1 hr (Enalapril); 3-4 hrs (Enalaprilat) fda.govpatsnap.comfda.gov | 2.5-5 hrs fda.gov |

| Protein Binding | <50% (Enalaprilat) drugbank.com | >99% drugbank.comnih.gov |

| Metabolism | Hydrolysis to Enalaprilat (liver) patsnap.comontosight.ai | Extensive first-pass via CYP3A4 drugbank.comijclinmedcasereports.comresearchgate.net |

| Elimination Half-life | ~11 hrs (effective, Enalaprilat) fda.govnih.gov | ~24-25 hrs nih.govnih.gov |

| Elimination Route | Primarily renal (Enalaprilat) ontosight.aidrugbank.com | Metabolites in urine (~70%) and feces (~10%) fda.gov |

Pharmacokinetic Interactions in Co-administration Research

The co-administration of this compound has been investigated to understand the potential for pharmacokinetic interactions between these two antihypertensive agents. Research has focused on how the simultaneous use of these drugs affects the systemic exposure of their active forms, enalaprilat and felodipine.

Influence on Enalaprilat Systemic Exposure

Studies have shown that the co-administration of felodipine has a minimal to no significant effect on the systemic exposure of enalaprilat, the active metabolite of enalapril. nih.govresearchgate.netnih.govijclinmedcasereports.comjscimedcentral.com

In a study involving healthy subjects, the co-administration of 5 mg of enalapril with 5 mg of felodipine twice daily for seven days resulted in no significant differences in the key pharmacokinetic parameters of enalaprilat compared to when enalapril was administered alone. nih.gov Specifically, the maximum steady-state plasma concentration (Cmax,ss) and the area under the plasma concentration-time curve at steady state (AUCτ,ss) of enalaprilat were reduced by only 3% and 11%, respectively, when co-administered with felodipine. researchgate.net These changes were not considered statistically significant. nih.gov

The geometric mean ratios (with 90% confidence intervals) for the Cmax,ss and AUCτ,ss of enalaprilat when administered with felodipine versus enalapril alone were 0.92 (0.79-1.06) and 0.96 (0.85-1.08), respectively. nih.gov These values fall within the commonly accepted bioequivalence range of 0.80 to 1.25, further indicating a lack of significant pharmacokinetic interaction from felodipine on enalaprilat. nih.gov The plasma concentration-time profile of enalaprilat remained essentially the same during both monotherapy and combination therapy. nih.gov

Table 1: Pharmacokinetic Parameters of Enalaprilat with and without Felodipine Co-administration

| Pharmacokinetic Parameter | Enalapril Alone (Mean ± SD) | Enalapril + Felodipine (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax,ss (ng/mL) | 45.8 ± 12.1 | 42.0 ± 12.9 | 0.92 (0.79-1.06) |

| AUCτ,ss (ng·h/mL) | 384.8 ± 103.5 | 368.1 ± 117.8 | 0.96 (0.85-1.08) |

Data from a study in 12 healthy subjects. Cmax,ss = Maximum steady-state plasma concentration; AUCτ,ss = Area under the plasma concentration-time curve over a dosing interval at steady state.

Influence on Felodipine Systemic Exposure

In contrast to the minimal effect on enalaprilat, the co-administration of enalapril has been shown to affect the pharmacokinetics of felodipine. nih.govresearchgate.netnih.govijclinmedcasereports.com

Conversely, the maximum steady-state plasma concentration (Cmax,ss) of felodipine was reduced. The geometric mean ratio for Cmax,ss was 0.80 (with a 90% confidence interval of 0.65-0.95) when co-administered with enalapril compared to felodipine alone. nih.govnih.gov This indicates a lower peak plasma concentration of felodipine when taken with enalapril. nih.gov While these pharmacokinetic parameter differences were statistically noted, their clinical significance may be limited. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Felodipine with and without Enalapril Co-administration

| Pharmacokinetic Parameter | Felodipine Alone (Mean ± SD) | Felodipine + Enalapril (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax,ss (ng/mL) | 2.8 ± 1.1 | 2.2 ± 0.8 | 0.80 (0.65-0.95) |

| AUCτ,ss (ng·h/mL) | 16.9 ± 6.5 | 19.3 ± 7.9 | 1.14 (0.97-1.31) |

Data from a study in 12 healthy subjects. Cmax,ss = Maximum steady-state plasma concentration; AUCτ,ss = Area under the plasma concentration-time curve over a dosing interval at steady state.

Drug Drug Interaction Mechanisms and Research Implications

Interactions Affecting Enalapril (B1671234) Maleate (B1232345) Pharmacokinetics/Pharmacodynamics

Enalapril, a prodrug, is converted to its active metabolite, enalaprilat (B1671235), which inhibits the angiotensin-converting enzyme (ACE). drugbank.comwikipedia.org Interactions can arise from agents that interfere with its mechanism of action or its physiological effects.

The co-administration of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with ACE inhibitors like enalapril can lead to significant pharmacodynamic interactions. NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins (B1171923). nih.govwho.int Renal prostaglandins play a crucial role in maintaining renal blood flow, particularly in states of volume depletion or compromised renal function. nih.govahajournals.org

By inhibiting prostaglandin (B15479496) synthesis, NSAIDs can cause vasoconstriction of the afferent renal arterioles, leading to reduced renal perfusion and a decrease in the glomerular filtration rate (GFR). nih.govucalgary.ca This can counteract the antihypertensive effect of enalapril, which relies on vasodilation and reduced vascular resistance. drugbank.comdrugs.comnih.gov Furthermore, the concurrent use of NSAIDs and ACE inhibitors can increase the risk of renal function deterioration, especially in elderly or volume-depleted patients. drugs.comfda.gov The proposed mechanism involves the NSAID-induced inhibition of renal prostaglandin synthesis, leading to unopposed pressor activity and fluid retention. drugs.com

Enalapril can also interact with other medications, influencing their pharmacodynamic effects.

Metformin (B114582): Studies in rats have shown a pharmacodynamic interaction between enalapril and metformin. wjpps.com Co-administration resulted in a more significant decrease in blood glucose levels compared to metformin alone. wjpps.com The proposed mechanism involves the inhibition of P-glycoprotein-mediated transport of metformin by enalapril. wjpps.com Another study in rats suggested that enalapril increases the urinary excretion of metformin by up-regulating the multidrug and toxin excretion protein 1 (rMATE1) in the kidney. nih.gov The risk of lactic acidosis may also be increased when enalapril is combined with metformin. drugbank.com

Rifampicin (B610482): The association of rifampicin with enalapril has been reported to cause a reduced hypotensive efficacy of enalapril. jscimedcentral.com

Furosemide (B1674285): While a study on single doses of enalapril and furosemide found no significant pharmacokinetic interaction, their combined use may have additive hypotensive effects. nih.govdrugs.com The co-administration of diuretics and ACE inhibitors can increase the likelihood of hypotension and hypovolemia. drugs.com There is also a potential for increased risk of renal insufficiency, particularly in patients with sodium depletion. drugbank.comdrugs.com

Interactions Affecting Felodipine (B1672334) Pharmacokinetics/Pharmacodynamics

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. fda.govnih.gov This makes it susceptible to interactions with drugs that modulate this enzyme system.

Inhibitors of CYP3A4 can significantly increase the plasma concentration of felodipine, potentially leading to an augmented pharmacologic effect. fda.govnih.gov

Itraconazole (B105839): A potent CYP3A4 inhibitor, itraconazole can lead to several-fold increases in felodipine plasma levels. fda.gov The combination is generally not recommended due to the risk of serious side effects. drugs.com

Erythromycin (B1671065): This antibiotic is also a CYP3A4 inhibitor and can cause a significant increase in felodipine's area under the curve (AUC) and peak plasma concentration (Cmax). fda.govnih.gov Research indicates that erythromycin likely reduces felodipine's metabolism at both the gut wall and the liver. nih.gov

Cimetidine (B194882): A non-specific CYP450 inhibitor, cimetidine can increase the AUC and Cmax of felodipine by approximately 50%. fda.gov

Grapefruit Juice: Co-administration with grapefruit juice, which contains compounds that inhibit intestinal CYP3A4, can more than double the AUC and Cmax of felodipine. fda.govresearchgate.netjci.org This interaction is primarily due to the downregulation of CYP3A4 in the small intestine. jci.org

| Inhibitor | Effect on Felodipine Levels | Mechanism |

|---|---|---|

| Itraconazole | Several-fold increase in plasma levels fda.gov | Potent CYP3A4 inhibition fda.gov |

| Erythromycin | Significant increase in AUC and Cmax nih.gov | CYP3A4 inhibition in gut wall and liver nih.gov |

| Cimetidine | ~50% increase in AUC and Cmax fda.gov | Non-specific CYP450 inhibition fda.gov |

| Grapefruit Juice | >2-fold increase in AUC and Cmax fda.gov | Inhibition of intestinal CYP3A4 fda.govjci.org |

The combination of felodipine with beta-blocking agents is common in clinical practice.

Metoprolol (B1676517): Pharmacokinetic studies have shown that felodipine does not significantly affect the pharmacokinetics of metoprolol. nih.govnih.gov However, the AUC and Cmax of metoprolol were observed to increase by approximately 31% and 38%, respectively, when co-administered with felodipine. fda.gov Despite this, the combination is generally well-tolerated. fda.govhres.ca

Theoretical and Observed Drug-Drug Interaction Profiles in Combination Research

The combination of enalapril and felodipine is based on their complementary mechanisms of action. nih.govnih.gov Research has been conducted to evaluate the potential for pharmacokinetic and pharmacodynamic interactions when these drugs are administered together.

A study in healthy Chinese subjects investigated the drug-drug interaction between enalapril and felodipine extended-release. nih.govnih.govoncotarget.com The results showed that the co-administration of enalapril and felodipine had a statistically significant effect on the pharmacokinetics of felodipine, but not on enalapril or its active metabolite, enalaprilat. nih.govnih.gov Specifically, the Cmax of felodipine was reduced by about 20%, while its AUC increased by approximately 14% when administered with enalapril. nih.govnih.gov However, the pharmacokinetic parameters for enalapril and enalaprilat were not significantly altered. nih.govresearchgate.net The clinical significance of the observed changes in felodipine's pharmacokinetics was considered limited. nih.govnih.gov

Another study in elderly hypertensive patients compared a low-dose combination of felodipine and enalapril with higher-dose monotherapies. oup.comoup.com The combination therapy was found to be more effective in lowering blood pressure than either monotherapy at a higher dose. oup.comoup.com

| Drug | Parameter | Geometric Mean Ratio (Combination vs. Monotherapy) | 90% Confidence Interval |

|---|---|---|---|

| Enalapril | AUCτ,ss | 1.025 | 0.80-1.25 |

| Enalapril | Cmax,ss | 1.065 | 0.70-1.43 |

| Felodipine | AUCτ,ss | 1.14 | 0.97-1.31 |

| Felodipine | Cmax,ss | 0.80 | 0.65-0.95 |

Pre Clinical Studies and Translational Research Insights

Animal Models in Pharmacological Characterization of Enalapril (B1671234) Maleate (B1232345) and Felodipine (B1672334)

Animal models have been instrumental in delineating the pharmacological profile of the enalapril and felodipine combination. These models allow for controlled investigation of the drugs' effects on physiological and pathophysiological processes that mimic human conditions.

Pre-clinical research has consistently demonstrated the enhanced antihypertensive effects of combining enalapril and felodipine. oncotarget.comnih.govcellmolbiol.org Studies in spontaneously hypertensive rats (SHR), a genetic model of hypertension, have shown that the combination therapy leads to a more significant reduction in blood pressure compared to monotherapy with either agent alone. karger.com This additive effect is attributed to their complementary mechanisms of action: enalapril mitigates the renin-angiotensin-aldosterone system, while felodipine induces vasodilation through calcium channel blockade. oncotarget.comfda.gov

In young genetically hypertensive (GH) rats, chronic treatment with either enalapril or felodipine was found to prevent further elevations in blood pressure and reduce the media/lumen ratio of mesenteric resistance arteries. karger.com Furthermore, in a study involving patients with chronic heart failure already receiving enalapril, the addition of felodipine resulted in a significant reduction in blood pressure and an increase in ejection fraction at three months. ahajournals.org The combination has also been shown to be effective in lowering blood pressure in patients with essential hypertension combined with coronary artery disease. cellmolbiol.org

Interactive Data Table: Effect of Enalapril and Felodipine on Cardiovascular Parameters in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Enalapril and Felodipine Combination | Synergistic reduction in blood pressure compared to monotherapy. | karger.com |

| Genetically Hypertensive (GH) Rats | Enalapril or Felodipine | Prevention of blood pressure elevation and remodeling of resistance arteries. | karger.com |

| Human (Chronic Heart Failure) | Felodipine added to Enalapril | Significant blood pressure reduction and increased ejection fraction. | ahajournals.org |

| Human (Essential Hypertension with Coronary Artery Disease) | Enalapril and Felodipine Combination | Effective in lowering blood pressure. | cellmolbiol.org |

The combination of enalapril and felodipine has been investigated for its potential renoprotective effects in animal models. In spontaneously hypertensive rats with L-NAME-induced nitric oxide synthase inhibition, a model that exacerbates hypertensive nephrosclerosis, both enalapril and felodipine, alone and in combination, reversed severe systemic and renal hemodynamic alterations. ahajournals.org The combination therapy, even at half-doses, improved renal hemodynamics and glomerular dynamics. ahajournals.org Specifically, the increased renal vascular resistance was markedly reduced, leading to improved effective renal plasma flow (ERPF) and glomerular filtration rate (GFR). ahajournals.org

In rats administered the combination of enalapril and felodipine, an increased incidence of fetuses with dilated renal pelvis/ureter was observed; however, this effect was not present in the offspring after weaning. fda.govfda.gov Studies in patients with non-diabetic renal disease have also suggested that the combination of an ACE inhibitor and a calcium channel blocker may be more effective in slowing the progression of renal failure and reducing proteinuria than either agent alone. oup.com

Interactive Data Table: Renal Hemodynamic Effects in L-NAME Treated Spontaneously Hypertensive Rats

| Treatment | Change in Mean Arterial Pressure (MAP) | Change in Total Peripheral Resistance (TPR) | Change in Renal Vascular Resistance | Change in Effective Renal Plasma Flow (ERPF) | Change in Glomerular Filtration Rate (GFR) | Reference |

|---|---|---|---|---|---|---|

| Felodipine | Markedly Reduced | Markedly Reduced | Reduced | Improved | Improved | ahajournals.org |

| Felodipine + Enalapril | Markedly Reduced | Markedly Reduced | Reduced | Improved | Improved | ahajournals.org |

Reproductive and Developmental Pharmacology Research in Animal Models (e.g., Fertility, Placental Transfer)

Pre-clinical studies in animal models have provided insights into the reproductive and developmental effects of the enalapril and felodipine combination. In rats, there was no effect on fertility in males or females at specific doses of the enalapril-felodipine combination. fda.govfda.gov However, a transient and slight decrease in body weight gain was noted in the first-generation offspring, with no other adverse effects on sexual maturation, behavioral development, fertility, or fecundity. fda.govfda.gov

Animal studies have demonstrated that felodipine crosses the placental barrier, with fetal plasma levels being similar to maternal plasma levels. fda.govfda.gov Enalapril also crosses the placenta. fda.gov In pregnant mice receiving the combination, an increased incidence of both early and late in utero deaths was observed at higher doses. fda.govfda.gov As mentioned previously, an increased incidence of fetuses with dilated renal pelvis/ureter was seen in rats, though this did not persist post-weaning. fda.govfda.govfda.gov

Reproduction studies in rabbits with felodipine have shown dose-related reversible enlargement of the mammary glands in the parent animals and dose-related digital anomalies in the fetuses when administered early in fetal development. hpra.ieeuropa.eu In monkeys, an abnormal position of the distal phalange(s) was noted. hpra.ieeuropa.eu

Biomarker Identification and Validation in Pre-clinical Settings

While specific pre-clinical studies focusing on biomarker identification and validation for the combination of enalapril and felodipine are not extensively detailed in the provided search results, some insights can be gleaned. The mechanisms of action of the individual components suggest potential biomarkers for investigation. For instance, enalapril's primary effect is the suppression of the renin-angiotensin-aldosterone system, leading to decreased plasma angiotensin II and aldosterone (B195564) levels, and potentially small increases in serum potassium. fda.govfda.gov

In a clinical study involving patients with essential hypertension and coronary artery disease, the combination of felodipine and enalapril was found to improve peripheral blood levels of Salusin-β and Apelin, and PON1 gene expression, suggesting these could serve as potential biomarkers of therapeutic effect. cellmolbiol.orgcellmolbiol.org Further pre-clinical validation would be necessary to establish their direct correlation with the drug's action.

Analytical Methodologies for Enalapril Maleate and Felodipine

Chromatographic Techniques for Simultaneous Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are pivotal for the simultaneous analysis of Enalapril (B1671234) Maleate (B1232345) and Felodipine (B1672334) in pharmaceutical formulations. These techniques offer high resolution and sensitivity, allowing for the accurate quantification of both active pharmaceutical ingredients (APIs) in a single run.

Ultra-Performance Liquid Chromatography (UPLC) Applications (if applicable)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 μm), leading to faster analysis times, improved resolution, and lower solvent consumption compared to conventional HPLC. While UPLC methods have been developed for the simultaneous estimation of Enalapril Maleate in combination with other drugs like amlodipine, specific applications for the simultaneous determination of Enalapril Maleate and Felodipine are not prominently featured in the reviewed literature. sciencescholar.us

Spectrophotometric Approaches for Quantification

Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the simultaneous quantification of Enalapril and Felodipine. These methods are particularly useful for routine quality control analysis where sophisticated equipment may not be available.

Derivative spectrophotometry is a key approach used to resolve the overlapping spectra of the two drugs in their combined formulation. By calculating the derivative of the absorbance spectrum, minor spectral details are enhanced, allowing for the determination of one drug in the presence of the other. researchgate.net

Two such methods have been developed:

Second Derivative (D2) Spectrophotometry: In this method, the second derivative of the zero-absorption spectrum is calculated. The quantification of Felodipine is performed at 262.0 nm, while Enalapril is measured at 234.0 nm, where the interference from the other component is minimal (zero crossing point). researchgate.net

First Derivative of the Ratio-Spectra (DD1) Method: This technique involves dividing the absorption spectrum of the mixture by the absorption spectrum of one of the components and then calculating the first derivative of the resulting ratio spectrum. Amplitudes for quantification were measured at 233.8 nm for Felodipine and 223.2 nm for Enalapril. researchgate.net

For both spectrophotometric methods, calibration graphs were established in the concentration range of 4–20 μg mL-1 for both drugs. researchgate.net These methods have been validated as per ICH guidelines and have been successfully applied for the analysis of pharmaceutical formulations. researchgate.net

Table 3: Summary of Spectrophotometric Methods

| Method | Analyte | Wavelength for Quantification |

| Second Derivative (D2) | Felodipine | 262.0 nm |

| Enalapril | 234.0 nm | |

| First Derivative of Ratio-Spectra (DD1) | Felodipine | 233.8 nm |

| Enalapril | 223.2 nm |

Data sourced from a study on simultaneous determination. researchgate.net

UV-Spectrophotometry (e.g., Second Derivative Spectrophotometry, First Derivative of Ratio-Spectra)

UV-Spectrophotometry offers a simple and cost-effective approach for the simultaneous determination of this compound. To resolve the issue of spectral overlap between the two compounds, derivative spectrophotometry and ratio-spectra methods are utilized. These techniques enhance the resolution of the spectra, allowing for the accurate quantification of each component in the binary mixture. researchgate.net

Second Derivative Spectrophotometry (D2): This method involves calculating the second derivative of the zero-order absorption spectrum. The analysis is performed at zero-crossing points, where one of the components has zero absorbance, allowing the other to be measured without interference. For the analysis of this compound, amplitudes at 262.0 nm and 234.0 nm have been selected for the assay of felodipine and enalapril, respectively. researchgate.net A separate method for felodipine alone utilized the amplitude between wavelengths 239 and 230 nm. farmaciajournal.comfarmaciajournal.com

First Derivative of Ratio-Spectra (DD1): The first derivative of the ratio-spectra method is another effective technique. researchgate.net It is based on dividing the absorption spectrum of the binary mixture by a standard spectrum of one of the components and then calculating the first derivative of the resulting ratio spectrum. researchgate.net For the simultaneous determination of Enalapril and Felodipine, the amplitudes were measured at 233.8 nm for felodipine and 223.2 nm for enalapril. researchgate.net

Both UV methods have been validated according to ICH guidelines and demonstrated good linearity within a defined concentration range. researchgate.net

Table 1: Comparison of UV-Spectrophotometric Methods for Enalapril & Felodipine Analysis

| Parameter | Second Derivative (D2) | First Derivative of Ratio-Spectra (DD1) |

|---|---|---|

| Wavelength for Felodipine | 262.0 nm | 233.8 nm |

| Wavelength for Enalapril | 234.0 nm | 223.2 nm |

| Linearity Range | 4–20 µg mL⁻¹ | 4–20 µg mL⁻¹ |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

Data sourced from a comparative study of UV methods for the binary mixture. researchgate.net

Stability-Indicating Analytical Method Development

Developing stability-indicating analytical methods is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredients (APIs) from any potential degradation products that may form under various stress conditions. wisdomlib.org For the combination of this compound, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been successfully developed and validated. wisdomlib.orgamazonaws.com

Forced Degradation Studies and Degradation Product Analysis

Forced degradation, or stress testing, is a fundamental part of developing a stability-indicating method. It involves subjecting the drug product to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. wisdomlib.orgamazonaws.com This process helps to identify the likely degradation products and demonstrates the specificity of the analytical method in separating these products from the intact APIs. wisdomlib.org

Studies on this compound have revealed their degradation profiles under various stress conditions:

Acid and Base Hydrolysis: Enalapril is particularly susceptible to hydrolysis. scielo.brnih.gov Under alkaline conditions, it degrades rapidly into enalaprilat (B1671235). scielo.br In acidic conditions, degradation also occurs, leading to the formation of enalaprilat and a diketopiperazine derivative. scielo.brnih.gov

Oxidative Degradation: Enalapril has been found to be stable under oxidative stress. scielo.br

Thermal and Photolytic Degradation: Felodipine, as a dihydropyridine (B1217469) calcium channel blocker, is known to be susceptible to photodegradation. Enalapril shows instability in solution under photolytic stress but is relatively stable to heat and humidity in its solid form. scielo.brnih.gov

A stability-indicating RP-HPLC method was able to effectively quantify both drugs in the presence of their degradation products, confirming the method's suitability for stability testing. wisdomlib.org

Table 2: Results of Forced Degradation Studies on this compound

| Stress Condition | % Degradation of Enalapril Maleate | % Degradation of Felodipine |

|---|---|---|

| Acidic | 0.59% | 3.37% |

| Alkaline | N/A | N/A |

| Oxidative | N/A | N/A |

| Thermal | 1.69% | 0.83% |

| Photolytic | N/A | N/A |

Data from a stability-indicating RP-HPLC method development study. wisdomlib.org

Impurity Profiling Research

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulation. This includes process-related impurities and degradation products. The development of a stability-indicating method is a prerequisite for accurate impurity profiling, as it must be able to separate all degradation products from the main components. ijpsdronline.com

For Enalapril Maleate, comprehensive stress testing has led to the identification of several degradation products. nih.gov Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers have characterized these products. nih.gov The primary degradation pathways for enalapril are hydrolysis of the ethyl ester to form its active metabolite, enalaprilat, and intramolecular cyclization to form a diketopiperazine derivative. scielo.brnih.gov Studies have identified these two known products along with other, previously unknown, degradation products. nih.gov One of the degradation products also matched an impurity listed in the European Pharmacopoeia monograph for the drug. nih.gov The ability of an analytical method to separate these specific impurities is critical for the quality control of this compound combination products. wisdomlib.org

Formulation Science Considerations for Enalapril Maleate and Felodipine Combinations

Rationale for Extended-Release Formulations of Felodipine (B1672334) in Combination Products

The primary rationale for incorporating felodipine as an extended-release (ER) formulation in combination products stems from its pharmacokinetic profile. Felodipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of approximately 20%. fda.gov Conventional, immediate-release formulations of felodipine lead to a rapid rise in plasma concentration, followed by a relatively short elimination half-life. oup.com This can necessitate more frequent dosing to maintain therapeutic blood pressure control over a 24-hour period. nih.gov

Studies have shown that immediate-release felodipine tablets can result in significant fluctuations in plasma concentrations, with a sharp peak followed by a rapid decline. fda.govnih.gov This variability can be suboptimal for consistent blood pressure management. In contrast, extended-release formulations are designed to prolong the absorption phase of felodipine, leading to a slower rate of drug release and absorption. hres.cahres.ca This results in a more even plasma concentration curve over the dosing interval, reduced peak plasma concentrations (Cmax), and a longer time to reach peak concentration (Tmax). nih.govhres.cahres.ca

The use of an ER formulation of felodipine allows for effective once-daily administration, which is a significant advantage in combination therapy, particularly with a long-acting drug like enalapril (B1671234). nih.govnih.gov This simplified regimen can enhance patient adherence. oup.com Furthermore, the smoother plasma concentration profile offered by the ER formulation helps to maintain a consistent therapeutic effect throughout the 24-hour dosing period. nih.govnih.gov

Interactive Table 1: Pharmacokinetic Comparison of Felodipine Formulations

| Parameter | Immediate-Release Felodipine | Extended-Release Felodipine |

| Time to Peak (Tmax) | 1.3 ± 0.2 hours nih.gov | 2.5 to 5 hours hres.cahres.ca |

| Dosing Frequency | Typically twice daily nih.gov | Once daily nih.govnih.gov |

| Plasma Concentration | Sharp peaks and troughs fda.govnih.gov | More even and sustained levels nih.gov |

| 24-hr Blood Pressure Control | Less consistent nih.gov | Sustained over 24 hours nih.gov |

Excipient Compatibility Studies in Pharmaceutical Development

Ensuring the compatibility of enalapril maleate (B1232345) and felodipine with various pharmaceutical excipients is a critical step in the development of a stable and effective combination product. Enalapril maleate, in particular, is known to be susceptible to degradation, making these studies paramount. researchgate.netresearchgate.net

Research has shown that enalapril maleate's stability can be significantly influenced by the type of excipients used in the formulation. nih.govnih.gov Compatibility studies often employ techniques like high-performance liquid chromatography (HPLC) to monitor for the formation of degradation products when the active ingredients are mixed with different excipients and subjected to stress conditions (e.g., elevated temperature and humidity). ijfans.orgscielo.br

Studies have investigated the compatibility of enalapril maleate with various classes of excipients, with findings indicating a hierarchy of stability. For instance, enalapril maleate has been found to be most stable in the presence of disaccharides, followed by celluloses, starches, and superdisintegrants. nih.govijfans.org The degradation has been linked to the water sorption capacity of the excipients, where a higher capacity can lead to a more reactive particle surface and increased degradation. nih.govijfans.org

Common excipients used in tablet formulations, such as lactose, magnesium stearate, and sodium bicarbonate, have been evaluated for their interaction with enalapril maleate. wjpls.orgnih.gov The choice of these inactive ingredients is crucial as they can affect the microenvironmental pH, which in turn can influence the degradation pathways of enalapril. nih.gov

Strategies for Achieving Physicochemical Stability in Combined Formulations

The combination of enalapril maleate and felodipine requires specific strategies to ensure the physicochemical stability of the final dosage form, as both active ingredients are susceptible to degradation, albeit through different mechanisms.

Enalapril maleate is particularly vulnerable to two primary degradation pathways: hydrolysis, which leads to the formation of its active metabolite, enalaprilat (B1671235), and intramolecular cyclization, which forms a diketopiperazine (DKP) derivative. researchgate.netresearchgate.net This degradation is influenced by factors such as moisture, temperature, and the pH of the formulation. researchgate.netnih.gov Studies have shown that enalapril maleate is unstable when mixed with many common excipients, especially in the presence of heat and humidity. researchgate.netresearchgate.net

Felodipine is sensitive to light and oxidation. Therefore, strategies to protect it from these environmental factors are necessary.

To address these stability challenges in a combined formulation, several strategies are employed:

Control of Microenvironmental pH: The degradation of enalapril maleate is pH-dependent. researchgate.net Research suggests that the formation of the DKP degradant can be promoted by both acidic and alkaline conditions. nih.gov Therefore, the inclusion of pH-modifying excipients or buffering agents can help to maintain an optimal pH within the formulation, thereby improving the stability of enalapril. nih.gov The addition of certain organic acids, for example, has been shown to inhibit the formation of DKP. nih.gov

Moisture Protection: Given enalapril's susceptibility to hydrolysis, minimizing moisture content is critical. This can be achieved through the use of excipients with low water sorption capacity and by implementing moisture-protective packaging, such as tightly sealed containers. researchgate.net

Forced Degradation Studies: As part of formulation development, forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. wisdomlib.org These studies expose the drug combination to stress conditions like acid, base, oxidation, heat, and light to understand the degradation pathways and to ensure the analytical methods can separate the active ingredients from any degradants. wisdomlib.org

Interactive Table 2: Degradation of this compound Under Stress Conditions

| Stress Condition | Enalapril Maleate Degradation (%) | Felodipine Degradation (%) |

| Acidic | 0.59 wisdomlib.org | 3.37 wisdomlib.org |

| Thermal | 1.69 wisdomlib.org | 0.83 wisdomlib.org |

By carefully selecting excipients, controlling the formulation's microenvironment, and using appropriate manufacturing processes and packaging, a stable fixed-dose combination of this compound can be developed.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling in Understanding Enalapril (B1671234) Maleate (B1232345) and Felodipine (B1672334) Interactions

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate interactions between enalapril, felodipine, and their biological targets. These in-silico approaches provide a molecular-level understanding that complements experimental studies.

Molecular Docking and Dynamics Simulations:

Molecular docking studies are employed to predict the binding orientation of enalaprilat (B1671235) (the active metabolite of enalapril) to the angiotensin-converting enzyme (ACE) and felodipine to the L-type calcium channel. nih.gov These simulations help in understanding the specific amino acid residues involved in the binding and the conformational changes that occur upon drug binding. For instance, studies have explored the binding of various ligands to the human ACE receptor (PDB ID: 1O8A) and the voltage-dependent calcium channel alpha-1 subunit (PDB ID: 3LV3). nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is another computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of ACE inhibitors and calcium channel blockers, QSAR studies can help in designing new derivatives with improved efficacy and pharmacokinetic profiles. By analyzing the physicochemical properties and molecular descriptors of existing drugs like enalapril and felodipine, researchers can predict the activity of novel compounds. serbiosoc.org.rs

Frontier Molecular Orbital Analysis:

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic properties of drug molecules and their reactivity. mdpi.com For ACE inhibitors, the localization of these frontier orbitals can be characteristic of their inhibitory mechanism. mdpi.com Similarly, for calcium channel blockers, the spatial arrangement of HOMO and LUMO can be related to their activity. mdpi.com

A study investigating the pharmacokinetic interactions between enalapril and felodipine in healthy subjects provides valuable data that can be used to validate and refine computational models. nih.govnih.govoncotarget.com The study found that co-administration affected the pharmacokinetics of felodipine but not significantly that of enalapril. nih.govnih.govoncotarget.com

| Computational Technique | Application in Enalapril and Felodipine Research | Key Findings/Insights |

| Molecular Docking | Predicts binding modes of enalaprilat to ACE and felodipine to calcium channels. nih.gov | Identifies key amino acid residues and binding affinities. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of drug-receptor complexes over time. nih.gov | Assesses binding stability and drug-induced conformational changes. nih.gov |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Guides the design of new derivatives with enhanced properties. nih.gov |

| Frontier Molecular Orbital Analysis | Examines electronic properties and reactivity of drug molecules. mdpi.com | Relates orbital configurations to inhibitory mechanisms. mdpi.com |

Novel Analytical Techniques for Enhanced Characterization and Quantification

The development of sensitive and specific analytical methods is crucial for the accurate quantification of enalapril, its active metabolite enalaprilat, and felodipine in biological matrices and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the simultaneous determination of enalapril and felodipine. jocpr.comwisdomlib.org Various methods have been developed and validated, often employing a C18 column and a mobile phase consisting of a buffer, acetonitrile, and methanol. jocpr.comresearchgate.net Detection is typically performed using a UV detector at a wavelength where both compounds show significant absorbance, such as 237 nm. jocpr.com These methods have demonstrated good linearity, accuracy, and precision. jocpr.comwisdomlib.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice. oup.comresearchgate.net "Dilute-and-shoot" LC-MS/MS methods have been developed for the rapid screening of antihypertensive drugs, including enalapril and felodipine, in urine samples. oup.com These methods offer minimal sample preparation and fast analysis times. oup.com

Derivative Spectrophotometry:

Derivative spectrophotometry presents a simpler and cost-effective alternative for the simultaneous determination of enalapril and felodipine in pharmaceutical dosage forms. researchgate.net Second derivative (D2) and first derivative of the ratio-spectra (DD1) methods have been successfully applied by measuring the amplitudes at specific wavelengths to eliminate spectral interference. researchgate.net

| Analytical Technique | Method Details | Application |

| RP-HPLC | C18 column, mobile phase of buffer/acetonitrile/methanol, UV detection. jocpr.comresearchgate.net | Simultaneous quantification in pharmaceutical dosage forms. jocpr.comresearchgate.net |

| LC-MS/MS | "Dilute-and-shoot" approach, rapid analysis. oup.com | Sensitive screening in biological fluids like urine. oup.com |

| Derivative Spectrophotometry | Second derivative and first derivative of ratio-spectra methods. researchgate.net | Simultaneous determination in combined pharmaceutical preparations. researchgate.net |

Pharmacogenomic Research Relevant to ACE Inhibitors and Calcium Channel Blockers

Pharmacogenomics investigates how genetic variations influence individual responses to drugs, paving the way for personalized medicine. nih.gov For ACE inhibitors and calcium channel blockers, pharmacogenomic research has identified several genes and single nucleotide polymorphisms (SNPs) that can affect treatment efficacy. nih.govmdpi.com

Genes Affecting ACE Inhibitor Response:

ACE I/D Polymorphism: The insertion/deletion (I/D) polymorphism in the angiotensin-converting enzyme (ACE) gene is one of the most studied genetic variants. nih.govijrpr.com Some studies suggest that individuals with the D/D genotype, which is associated with higher ACE levels, may show a greater blood pressure-lowering response to ACE inhibitors like enalapril. nih.gov

NOS3 Gene: Polymorphisms in the endothelial nitric oxide synthase (NOS3) gene, such as the -786T/C SNP (rs2070744), have been linked to the response to enalapril. dovepress.com The C allele has been associated with a better response to the drug. dovepress.com

PRKCA Gene: The rs16960228 polymorphism in the protein kinase C alpha (PRKCA) gene has been associated with blood pressure responses in patients treated with enalapril. mdpi.com

Genes Affecting Calcium Channel Blocker Response:

CYP3A5 Gene: Polymorphisms in the CYP3A5 gene, which is involved in the metabolism of some calcium channel blockers, can influence drug levels. ijrpr.com Expressers of CYP3A5 may require different dosages to achieve the desired therapeutic effect. ijrpr.com

Ethnic differences in response to these drug classes have also been observed, suggesting different underlying genetic and physiological pathways in various populations. mdpi.com

| Gene (Polymorphism) | Drug Class | Impact on Drug Response |

| ACE (I/D) | ACE Inhibitors (e.g., Enalapril) | D/D genotype may have a greater response. nih.gov |

| NOS3 (-786T/C) | ACE Inhibitors (e.g., Enalapril) | C allele associated with better response. dovepress.com |

| PRKCA (rs16960228) | ACE Inhibitors (e.g., Enalapril) | Associated with varied blood pressure responses. mdpi.com |

| CYP3A5 | Calcium Channel Blockers | Influences metabolism and required dosage. ijrpr.com |

Emerging Research Areas in Combination Pharmacotherapy

The combination of enalapril and felodipine is a well-established therapeutic strategy, but research continues to explore ways to optimize and expand the use of combination pharmacotherapy for hypertension.

Fixed-Dose Combinations:

The use of fixed-dose combinations of enalapril and felodipine has been shown to provide additive effects in lowering blood pressure and is generally well-tolerated. nih.govnih.gov Research continues to evaluate the long-term efficacy and safety of these combinations. nih.gov Studies have shown that such combinations can effectively control blood pressure over the long term with a favorable safety profile. nih.gov

Combination with Other Antihypertensive Agents:

In cases where blood pressure is not adequately controlled with the enalapril-felodipine combination, the addition of a third agent, such as a low-dose thiazide diuretic like hydrochlorothiazide, has been investigated. nih.gov This approach has been shown to provide further blood pressure reduction without a significant increase in adverse events. nih.gov

Focus on Specific Patient Populations:

Future research is likely to focus on the efficacy and safety of the enalapril and felodipine combination in specific patient populations, such as those with diabetes or chronic kidney disease, where the renin-angiotensin system plays a crucial role. mdpi.com

Conclusion

Synthesis of Key Academic Findings on Enalapril (B1671234) Maleate (B1232345) and Felodipine (B1672334)

The combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril maleate and the dihydropyridine (B1217469) calcium channel blocker felodipine has been extensively studied for the management of hypertension. nih.govnih.gov The primary rationale for this combination lies in their complementary mechanisms of action, which lead to a more significant reduction in blood pressure compared to monotherapy with either agent alone. nih.govnih.govresearchgate.netoncotarget.comoncotarget.com

Efficacy and Additive Effects:

Clinical trials have consistently demonstrated the additive antihypertensive effects of enalapril and felodipine. nih.govfda.gov A large, multicenter, double-blind, factorial design study involving 707 hypertensive patients showed that all non-placebo combinations of enalapril and extended-release (ER) felodipine were significantly more effective at reducing both systolic and diastolic blood pressure than placebo. nih.govfda.gov Crucially, each active-active combination proved more effective than its individual components, confirming an additive relationship. nih.govfda.gov This enhanced efficacy has been observed to be dose-dependent, with blood pressure reductions increasing with higher doses of each component. fda.govfda.gov Long-term studies have also confirmed that the blood pressure lowering effects are maintained over time. nih.gov

One study comparing a low-dose combination of enalapril (5 mg) and felodipine ER (5 mg) to a higher dose of enalapril monotherapy (10 mg) found the combination therapy to be significantly more effective in reducing blood pressure. patsnap.com This suggests that combining these two drugs at lower doses can be a more effective strategy than increasing the dose of a single agent. patsnap.com

Pharmacokinetics and Drug Interactions:

Pharmacokinetic studies have investigated the potential for drug-drug interactions between enalapril and felodipine. Enalapril is a prodrug that is hydrolyzed to its active form, enalaprilat (B1671235). fda.gov Felodipine undergoes extensive first-pass metabolism. fda.gov

A study in healthy Chinese subjects found that the co-administration of enalapril and felodipine had a statistically significant effect on the pharmacokinetics of felodipine, but not on enalapril or enalaprilat. nih.govnih.gov Specifically, the area under the concentration-time curve (AUC) for felodipine increased by approximately 5% when co-administered with enalapril. nih.gov While statistically significant, the clinical significance of this finding is likely limited. nih.govnih.gov The 90% confidence intervals for the pharmacokinetic parameters of enalapril and enalaprilat were within the standard bioequivalence range, indicating no significant interaction. nih.gov

Physiological Mechanisms:

Enalapril lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system, leading to vasodilation. researchgate.net Felodipine, a vascular-selective calcium antagonist, also causes vasodilation by reducing calcium influx into smooth muscle cells. researchgate.net The combination of these two mechanisms results in a more pronounced reduction in peripheral vascular resistance. fda.govfda.gov

An interesting aspect of their interaction is the effect on the renin system. L-type calcium channel blockers like felodipine can stimulate renin secretion, an effect that is counteracted by the co-administration of an ACE inhibitor like enalapril. nih.govoncotarget.comoncotarget.com Furthermore, enalapril can mitigate the peripheral edema sometimes associated with felodipine monotherapy by inducing concomitant vasodilation, which reduces capillary hydrostatic pressure. researchgate.netnih.gov

Interactive Data Table: Key Findings from Clinical Studies

Unanswered Research Questions and Future Scholarly Endeavors

While the combination of enalapril maleate and felodipine is well-established for hypertension, several areas warrant further investigation to refine its use and understand its full therapeutic potential.

Long-Term Cardiovascular and Renal Outcomes:

Although short-term and one-year studies have demonstrated the efficacy of the combination in lowering blood pressure, there is a need for larger, long-term studies specifically designed to assess the impact of this combination on major cardiovascular and renal outcomes. nih.govahajournals.org While the individual components have shown benefits, dedicated trials on the fixed-dose combination would provide more definitive evidence on its ability to reduce events such as myocardial infarction, stroke, and progression of chronic kidney disease.

Specific Patient Populations:

Further research is needed to evaluate the efficacy and safety of the enalapril-felodipine combination in more diverse and specific patient populations. While some studies have included elderly patients and noted a greater reduction in diastolic blood pressure in this group, more focused research is required. nih.govoup.com Additionally, dedicated studies in patients with different comorbidities, such as diabetes with nephropathy or heart failure with preserved ejection fraction, would be valuable. The pharmacokinetics in populations with varying degrees of renal or hepatic impairment also need more thorough investigation.

Mechanistic Insights:

The complementary mechanisms of action are a key advantage of this combination. nih.govnih.govoncotarget.comoncotarget.com However, further research could delve deeper into the cellular and molecular interactions between these two drug classes. For instance, exploring the long-term effects of this combination on endothelial function, arterial stiffness, and inflammatory markers could provide a more comprehensive understanding of its vascular protective effects. cellmolbiol.org One study has already suggested a potential benefit on serum markers of inflammation in patients with hypertension and coronary artery disease, a finding that merits further exploration. cellmolbiol.org

Pharmacogenomics:

The role of genetic variations in influencing the response to the enalapril-felodipine combination is an unexplored frontier. Identifying genetic polymorphisms that affect the metabolism or therapeutic targets of either drug could pave the way for a more personalized approach to antihypertensive therapy, allowing for better prediction of efficacy and the potential for adverse effects in individual patients.

Interactive Data Table: Future Research Directions

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying enalapril maleate and felodipine in fixed-dose combinations, and how do they ensure specificity and accuracy?

- Methodology : Use Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and mobile phase consisting of methanol and phosphate buffer (pH 3.0). Validate the method per ICH guidelines by assessing linearity (5–50 µg/mL for both drugs), precision (RSD < 2%), and recovery (98–102%) . For impurity profiling, combine HPLC with diode-array detection (DAD) to resolve degradation products and related substances, referencing pharmacopeial protocols for system suitability .

Q. What experimental approaches are used to assess the physicochemical compatibility of this compound in co-formulated tablets?

- Methodology : Conduct differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to detect interactions between the two drugs. For example, monitor shifts in endothermic peaks (e.g., felodipine’s melting point at ~145°C) or changes in carboxylate (enalapril) and dihydropyridine (felodipine) functional groups. Pair with accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways .

Q. How are in vitro dissolution models designed to evaluate the release kinetics of this compound from bilayer tablets?

- Methodology : Use USP Apparatus II (paddle) with 900 mL of pH 6.8 phosphate buffer for the immediate-release layer (felodipine) and pH 1.2 HCl for the sustained-release layer (enalapril). Sample at intervals (e.g., 15, 30, 60, 120 minutes) and quantify via validated HPLC. Apply kinetic models (zero-order for sustained release, Higuchi for diffusion-controlled systems) to interpret data .

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken designs optimize the sustained-release layer of enalapril/felodipine bilayer tablets while minimizing formulation variables?

- Methodology :

- Screening (Plackett-Burman) : Test 7 factors (e.g., polymer concentration, compression force) with 12 experimental runs to identify critical variables affecting drug release (e.g., hydroxypropyl methylcellulose [HPMC] content).

- Optimization (Box-Behnken) : Use a 3-factor, 15-run design to model interactions between HPMC, filler ratio, and lubricant. Validate via ANOVA (p < 0.05 for model significance) and desirability function targeting >80% enalapril release at 12 hours .

Q. What advanced strategies mitigate the bitter taste of enalapril maleate in orally disintegrating formulations without compromising bioavailability?

- Methodology :

- Polymer Complexation : Prepare drug-polymer complexes (e.g., with Eudragit EPO) via spray drying or solvent evaporation. Characterize using scanning electron microscopy (SEM) for particle morphology and in vitro taste assessment via artificial saliva (pH 6.8) dissolution coupled with electronic tongue analysis .

- In Vivo Validation : Conduct taste-masking studies in healthy volunteers using a double-blind, crossover design with placebo controls. Measure acceptability via visual analog scales (VAS) and correlate with in vitro data .

Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models elucidate drug-drug interactions between this compound in hypertensive rat models?